molecular formula C8H10BrN7O B11462563 2-[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetamide

2-[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11462563
M. Wt: 300.12 g/mol
InChI Key: YDHNTNCIAGPPIX-UHFFFAOYSA-N
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Description

2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that features a pyrazole and tetrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The tetrazole ring can be introduced through a [2+3] cycloaddition reaction involving azides and nitriles .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free conditions and metal-catalyzed reactions are often preferred for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or tetrazole rings .

Scientific Research Applications

2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the combination of pyrazole and tetrazole rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H10BrN7O

Molecular Weight

300.12 g/mol

IUPAC Name

2-[5-(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C8H10BrN7O/c1-4-7(9)5(2)16(12-4)8-11-14-15(13-8)3-6(10)17/h3H2,1-2H3,(H2,10,17)

InChI Key

YDHNTNCIAGPPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NN(N=N2)CC(=O)N)C)Br

Origin of Product

United States

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